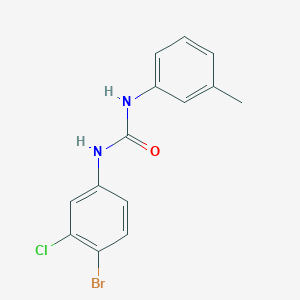
dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
The compound belongs to a class of chemicals synthesized for various applications, including medicinal chemistry, material science, and as intermediates in organic synthesis. These compounds often exhibit unique physical and chemical properties due to their complex structures.
Synthesis Analysis
Synthesis typically involves multi-component reactions, including the use of dimethyl acetylenedicarboxylate as a key reagent. For instance, the addition of dimethyl acetylenedicarboxylate to specific heterocycles has been explored to afford derivatives with moderate yields, highlighting the versatility of these reactions in synthesizing complex molecules (Haywood & Reid, 1977).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal the intricate details of the molecular framework, aiding in understanding the chemical reactivity and properties of the compounds.
Chemical Reactions and Properties
Chemical reactions often involve interactions with nucleophiles or electrophiles, leading to the formation of new bonds and structures. The reactivity can be influenced by the presence of functional groups, such as esters, amides, or heterocycles, within the molecule. For example, reactions involving dimethyl acetylenedicarboxylate with heterocycles have been used to synthesize novel nitrogen-bridged heterocycles, demonstrating the compound's role in building complex molecular architectures (Kakehi et al., 1994).
Aplicaciones Científicas De Investigación
Pharmacodynamics and Pharmacokinetics
Research on compounds with related structures indicates an interest in understanding their pharmacodynamics (effects on the body) and pharmacokinetics (absorption, distribution, metabolism, and excretion). For example, studies on novel inhibitors and antagonists that share structural motifs with the mentioned compound could provide insights into its potential as a therapeutic agent. Research on a novel FLAP inhibitor and its effects on leukotriene production in asthma, myocardial infarction, and stroke highlights the importance of understanding the interaction between chemical compounds and biological systems (Bain et al., 2010).
Neurological Applications
Compounds with benzodioxol and dimethoxyphenyl groups have been investigated for their potential neurological applications. For example, the visualization of alpha-synuclein deposition in multiple system atrophy using PET imaging suggests that structurally similar compounds could be useful in diagnosing or studying neurodegenerative diseases (Kikuchi et al., 2010).
Environmental Health and Toxicology
Studies on exposure to various chemicals, including pesticides and heterocyclic amines, can inform about the environmental health and safety aspects of using such compounds. Research on the exposure of children to pyrethroid pesticides in Japan, for instance, sheds light on the need for monitoring and understanding the health implications of chemical exposure from both environmental and dietary sources (Ueyama et al., 2022).
Propiedades
IUPAC Name |
dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO8/c1-29-20-7-5-6-16(23(20)30-2)22-17(24(27)31-3)12-26(13-18(22)25(28)32-4)11-15-8-9-19-21(10-15)34-14-33-19/h5-10,12-13,22H,11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWJVWDNIRCHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=CN(C=C2C(=O)OC)CC3=CC4=C(C=C3)OCO4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4616222.png)
![2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4616227.png)


![N,N-diethyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4616252.png)
![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B4616253.png)
![2-{4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4616273.png)
![8-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4616283.png)
![N-(2-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4616296.png)
![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)
![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)

![5-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4616317.png)
